molecular formula C21H17ClFN3 B11437232 6-chloro-N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine

6-chloro-N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11437232
M. Wt: 365.8 g/mol
InChI Key: LRQOIAFJDSSCAM-UHFFFAOYSA-N
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Description

6-chloro-N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine: is a synthetic organic compound belonging to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a chloro group, a dimethylphenyl group, and a fluorophenyl group attached to the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the imidazo[1,2-a]pyridine core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylphenyl Group: This step involves the coupling of the chloro-substituted imidazo[1,2-a]pyridine with 2,6-dimethylaniline using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the dimethylphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the imidazo[1,2-a]pyridine core or the fluorophenyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine: Lacks the fluorophenyl group.

    6-chloro-N-(2,6-dimethylphenyl)-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine: Fluorine atom is positioned differently.

    6-chloro-N-(2,6-dimethylphenyl)-2-(2-chlorophenyl)imidazo[1,2-a]pyridin-3-amine: Contains a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of both the chloro and fluorophenyl groups in 6-chloro-N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine imparts unique chemical and biological properties. These structural features may enhance its reactivity, selectivity, and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C21H17ClFN3

Molecular Weight

365.8 g/mol

IUPAC Name

6-chloro-N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H17ClFN3/c1-13-6-5-7-14(2)19(13)25-21-20(16-8-3-4-9-17(16)23)24-18-11-10-15(22)12-26(18)21/h3-12,25H,1-2H3

InChI Key

LRQOIAFJDSSCAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4F

Origin of Product

United States

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